Cas no 17764-18-0 (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride)

1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride 化学的及び物理的性質
名前と識別子
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- 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one
- Eutylone
- Eutylone (hydrochloride)
- Eutylone hydrochloride solution
- 4fpd
- bk-EBDB hydrochloride
- BKEBDP bk-EBDB skype: honestcooperation
- β-Keto-Ethylbenzodioxolylbutanamine hydrochloride
- 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one:hydrochloride
- 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-butanone hydrochloride
- Eutylone Hydrochloride (1-(3,4-Methylenedioxyphenyl)-2-ethylamino-butan-1-one Hydrochloride) 1.0 mg/ml in Methanol (as free base)
- 4FNX1J271X
- Eutylone hydrochloride, >=98% (HPLC)
- .BETA.-KETO-ETHYLBENZODIOXOLYLBUTANAMINE HYDROCHLORIDE
- 1-(2H-1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one hydrochloride
- beta-Keto-ethylbenzodioxolylbutanamine hydrochloride
- UNII-4FNX1J271X
- Q27259532
- 17764-18-0
- Eutylone Hydrochloride; 1-(3,4-Methylene-dioxyphenyl)-2-ethylamino-butan-1-one Hydrochloride; 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-butanone hydrochloride; 2-(Ethylamino)-3',4'-(methylenedioxy)-butyrophenone hydrochloride
- Eutylone Hydrochloride (1-(3,4-Methylene-dioxyphenyl)-2-ethylamino-butan-1-one Hydrochloride)
- 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one;hydrochloride
- Eutylone hydrochloride
- 1-Butanone, 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)-, hydrochloride (1:1)
- Butyrophenone, 2-(ethylamino)-3',4'-(methylenedioxy)-, hydrochloride
- DTXSID90724364
- 4FPD 4fpd CAS.17764-18-0 CAS NO.17764-18-0
- MDM2201 , MDM2201, mdm2201 CAS NO.17764-18-0
- 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride
-
- MDL: MFCD26142944
- インチ: InChI=1S/C13H17NO3.ClH/c1-3-10(14-4-2)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10,14H,3-4,8H2,1-2H3;1H
- InChIKey: LZTAJXOEHCOKDE-UHFFFAOYSA-N
- ほほえんだ: CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl
計算された属性
- せいみつぶんしりょう: 271.0975211g/mol
- どういたいしつりょう: 271.0975211g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 269
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.6Ų
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride セキュリティ情報
- 危険物輸送番号:UN1230 - class 3 - PG 2 - Methanol
- 危険カテゴリコード: 22-39/23/24/25-23/24/25-11
- セキュリティの説明: 7-16-36/37-45
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危険物標識:
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B110200-50mg |
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride |
17764-18-0 | 50mg |
$ 1642.00 | 2023-04-19 | ||
TRC | B110200-5mg |
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride |
17764-18-0 | 5mg |
$ 207.00 | 2023-04-19 | ||
Cooke Chemical | LN-854312-1KG |
Eutylone (hydrochloride) |
17764-18-0 | >99% | 1kg |
USD 500.00 | 2023-09-07 | |
TRC | B110200-25mg |
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride |
17764-18-0 | 25mg |
$ 953.00 | 2023-04-19 |
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride 関連文献
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochlorideに関する追加情報
Introduction to 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride (CAS No. 17764-18-0) and Its Emerging Applications in Chemical Biology
The compound 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride, identified by the CAS number 17764-18-0, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives characterized by a benzodioxole core, which is widely recognized for its structural versatility and biological activity. The benzodioxole moiety, often associated with psychoactive properties in certain natural products, has garnered considerable attention due to its role as a key pharmacophore in medicinal chemistry.
At the heart of this molecule lies the 1,3-benzodioxole scaffold, a structure that has been extensively studied for its pharmacological effects. The presence of this moiety suggests potential interactions with various biological targets, making it a valuable scaffold for drug discovery. The hydrochloride salt form of this compound enhances its solubility in aqueous systems, facilitating its use in both in vitro and in vivo experimental settings. This property is particularly crucial for pharmaceutical applications, where bioavailability and solubility are critical factors determining the efficacy of a drug candidate.
The ethylamino substituent at the 2-position of the butanone backbone introduces an amine functionality, which can participate in hydrogen bonding and other non-covalent interactions with biological targets. This feature makes the compound a promising candidate for further derivatization and optimization. In recent years, there has been growing interest in exploring such amine-containing compounds for their potential as kinase inhibitors, G protein-coupled receptor (GPCR) modulators, or other enzyme-targeted therapies. The combination of the benzodioxole and ethylamino groups creates a unique chemical profile that may confer specific biological activities.
Recent advancements in computational chemistry and high-throughput screening have enabled researchers to more efficiently identify and optimize molecules like 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride. These methodologies allow for the rapid assessment of molecular properties and interactions, accelerating the drug discovery process. For instance, molecular docking studies have been employed to predict how this compound might bind to various protein targets. Such studies have revealed potential binding affinities with enzymes involved in metabolic pathways and signaling cascades relevant to diseases such as cancer and neurodegeneration.
In the context of oncology research, compounds featuring benzodioxole moieties have shown promise as inhibitors of tyrosine kinases, which are often overexpressed in cancer cells. The ethylamino group may enhance binding affinity by interacting with key residues in the active site of these kinases. Preliminary experimental data suggest that derivatives of this compound exhibit inhibitory effects on certain tyrosine kinases at nanomolar concentrations. These findings align with broader trends in oncology research, where small molecules targeting aberrant signaling pathways are being developed as therapeutic agents.
The field of neurology has also benefited from the exploration of benzodioxole-based compounds. Some derivatives have demonstrated potential as modulators of neurotransmitter receptors, including those involved in pain perception and mood regulation. While 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride has not yet been extensively studied for its neurological effects, its structural features suggest that it may interact with similar targets. Further investigation could uncover novel therapeutic applications or lead to the development of new treatments for neurological disorders.
Another area where this compound shows promise is in anti-inflammatory research. Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders and autoimmune conditions. Compounds that can modulate inflammatory pathways without significant side effects are highly sought after. The benzodioxole core may interact with inflammatory mediators or signaling pathways, potentially offering a mechanism for reducing inflammation. This hypothesis remains to be fully validated through rigorous experimental studies but underscores the compound's broad therapeutic potential.
The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride involves multi-step organic reactions that highlight its synthetic accessibility while maintaining structural complexity. Key synthetic steps include condensation reactions to form the butanone backbone followed by functionalization at the 2-position with an ethylamino group. The introduction of the benzodioxole moiety typically involves cyclization reactions that require precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce such complex molecules more efficiently than ever before.
In conclusion,1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride (CAS No. 17764-18-0) represents a promising candidate for further exploration in chemical biology and pharmaceutical research. Its unique structural features—combining a benzodioxole core with an ethylamino substituent—suggest potential applications across multiple therapeutic areas including oncology, neurology, and anti-inflammation research. While much remains to be discovered about its full biological profile,this compound exemplifies how innovative molecular design can lead to novel therapeutic opportunities.
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